molecular formula C10H15NO3S2 B2455880 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide CAS No. 1448076-09-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide

Cat. No. B2455880
CAS RN: 1448076-09-2
M. Wt: 261.35
InChI Key: HHMQPRAAFXVFBT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide is a chemical compound that has been widely used in scientific research applications. It is commonly known as MTA or MTA-H. This compound has been studied extensively due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases.

Scientific Research Applications

Surfactant Synthesis

Surfactants play a crucial role in various industries, including cosmetics, detergents, and pharmaceuticals. Researchers have synthesized novel surfactants based on similar chemical structures. By modifying the substituents on the phenyl ring and the sulfonamide group, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could serve as a building block for designing efficient surfactants .

Enzyme Immobilization

Enzymes are essential catalysts in biotechnology and industrial processes. Immobilizing enzymes onto solid supports enhances their stability and reusability. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could potentially be used as a ligand for enzyme immobilization, improving enzyme loading and activity .

Thioamide Chemistry

Thioamides exhibit unique reactivity due to the sulfur atom in place of oxygen in amides. Researchers have explored one-pot syntheses of thioamides using various starting materials. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could contribute to this field, leading to novel thioamide derivatives with diverse applications .

Hydrogel Modification

Hydrogels find applications in drug delivery, tissue engineering, and wound healing. Researchers continuously seek ways to enhance hydrogel properties. By incorporating N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide into hydrogel networks, it may be possible to tailor their mechanical strength, swelling behavior, and drug release profiles .

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-15-9-5-3-8(4-6-9)10(12)7-11-16(2,13)14/h3-6,10-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQPRAAFXVFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide

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